molecular formula C10H20N4O4 B12101368 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid

2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid

Cat. No.: B12101368
M. Wt: 260.29 g/mol
InChI Key: PDUHNKAFQXQNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid is a derivative of glycine, an amino acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid involves multiple steps, starting from basic amino acid derivatives. The process typically includes:

    Protection of functional groups: Protecting the amino groups to prevent unwanted reactions.

    Coupling reactions: Using coupling agents to form peptide bonds between amino acids.

    Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound, including temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Nucleophiles like halides or amines, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amino acids, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in cellular processes and as a supplement to enhance physical and mental performance.

    Medicine: Investigated for its potential therapeutic effects, including muscle recovery and hormone regulation.

    Industry: Utilized in the production of dietary supplements and ergogenic aids

Mechanism of Action

The mechanism of action of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Glycine: A simple amino acid and the parent compound of 2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid.

    Lysine: Another amino acid that shares structural similarities with the compound.

    Alanine: A non-essential amino acid with similar properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with multiple biological pathways. Its ability to enhance both physical and mental performance sets it apart from other amino acid derivatives .

Properties

IUPAC Name

2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHNKAFQXQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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